molecular formula C16H17NO2 B13842619 2-methoxy-N-(2-phenylethyl)benzamide

2-methoxy-N-(2-phenylethyl)benzamide

Cat. No.: B13842619
M. Wt: 255.31 g/mol
InChI Key: BJQHZOUWIWARFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(2-phenylethyl)benzamide is a compound belonging to the benzamide class of chemicals Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-phenylethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One method involves the reaction of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide in water . This method is advantageous as it avoids the use of organic solvents, making the process more environmentally friendly and cost-effective.

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives, including this compound, can be performed using ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Phenoxy acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-N-(2-phenylethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylethyl groups contribute to its binding affinity and activity. It may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

Its synthesis methods and reaction conditions also make it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

BJQHZOUWIWARFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.